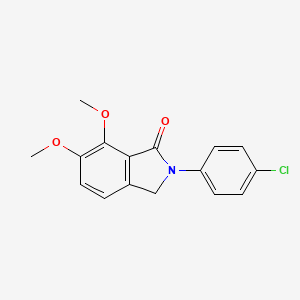![molecular formula C26H25N3O B5510231 1-methyl-3-(4-phenoxyphenyl)-4-[(2-phenyl-1-azetidinyl)methyl]-1H-pyrazole](/img/structure/B5510231.png)
1-methyl-3-(4-phenoxyphenyl)-4-[(2-phenyl-1-azetidinyl)methyl]-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazole derivatives, including those similar to the compound , typically involves reactions that allow for the formation of the pyrazole ring through cyclization processes. For instance, the synthesis of 3-[4-phenoxyphenyl]pyrazole derivatives has been reported where novel pyrazoles containing phenoxyphenyl substituents were synthesized and characterized (Cano et al., 1997). These processes often involve the use of specific catalysts or reagents to facilitate the cyclization and subsequent formation of the desired pyrazole core.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by a 1H-pyrazole core with various substituents that influence the compound's properties and reactivity. X-ray crystallography studies, for example, have provided insights into the molecular structures of related compounds, revealing details such as bond lengths, angles, and the overall 3D arrangement of atoms in the molecule (Jeyakanthan et al., 1999).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, influenced by the nature of their substituents. They can participate in reactions such as aza-Wittig, annulation, and hydrogenation, leading to the formation of a wide range of pyrazole-based compounds with diverse chemical properties. These reactions are crucial for the synthesis of novel pyrazole derivatives with potential applications in different fields (Luo et al., 2020).
Wissenschaftliche Forschungsanwendungen
Tautomerism and Structural Analysis
- The research on NH-pyrazoles, including similar compounds, highlights their annular tautomerism and structural characteristics as determined by X-ray crystallography. These compounds exhibit complex hydrogen bonding patterns and tautomerism in both solution and solid states, underscoring the versatility of pyrazole derivatives in chemical synthesis and potential pharmaceutical applications (Cornago et al., 2009).
Antimicrobial Activity
- Azetidin-2-one containing pyrazoline derivatives have been synthesized and evaluated for their antimicrobial activity. This research demonstrates the potential of pyrazole-based compounds in developing new antimicrobial agents, highlighting the importance of structural modifications to enhance biological activity (Shailesh et al., 2012).
Complexation and Colorant Properties
- Studies on isomeric pyrazolone-based heterocyclic dyes and their metal-ion complexation reveal the ability of these compounds to undergo transformations, such as hydrazone to deprotonated azo/azo-enol transformation. This research showcases the application of pyrazole derivatives in the field of dyes and pigments, offering insights into their structural diversity and coloration properties (Qian et al., 2019).
Rhodium Chemistry
- The synthesis and characterization of novel pyrazoles with specific substituents (e.g., 3-[4-phenoxyphenyl]) for use in rhodium chemistry illustrate the compound's potential as ligands in organometallic complexes. This research contributes to our understanding of how pyrazole derivatives can influence the behavior and stability of metal complexes, with implications for catalysis and material science (Cano et al., 1997).
Antibacterial and Antifungal Evaluation
- The synthesis and evaluation of azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one for antibacterial and antifungal activities highlight the potential of pyrazole compounds in the development of new antimicrobial agents. Such studies are crucial for addressing the growing challenge of antibiotic resistance (Chopde et al., 2012).
Eigenschaften
IUPAC Name |
1-methyl-3-(4-phenoxyphenyl)-4-[(2-phenylazetidin-1-yl)methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O/c1-28-18-22(19-29-17-16-25(29)20-8-4-2-5-9-20)26(27-28)21-12-14-24(15-13-21)30-23-10-6-3-7-11-23/h2-15,18,25H,16-17,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGHKGHKLSISOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)OC3=CC=CC=C3)CN4CCC4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-bromo-2-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5510150.png)
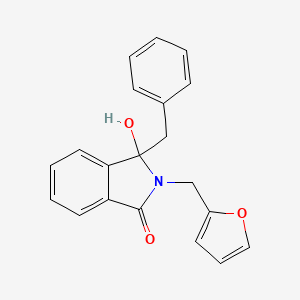
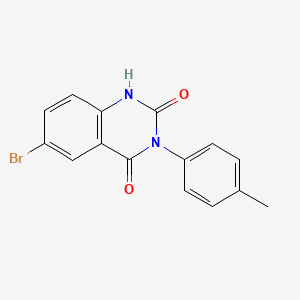
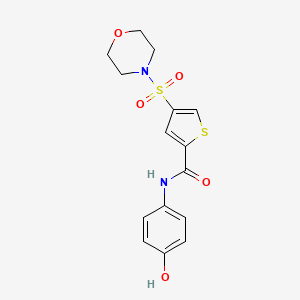
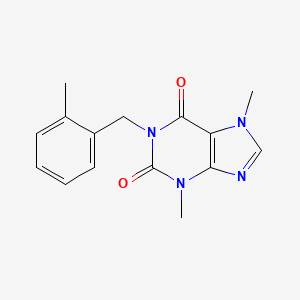
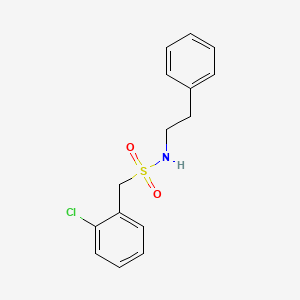
![(3S*,4R*)-4-(3-methoxyphenyl)-1-[(2-methoxypyridin-3-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5510195.png)
![4-{[(3-acetylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5510201.png)

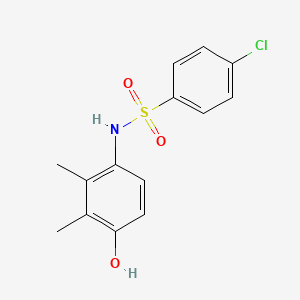
![2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B5510214.png)
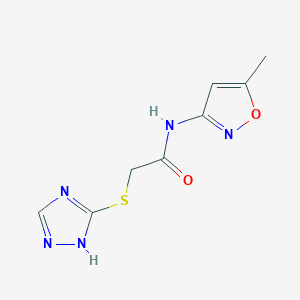
![1-[3-(4-methyl-1-piperazinyl)-1-propyn-1-yl]cyclohexyl acetate](/img/structure/B5510224.png)
